N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
Description
N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a bicyclic amine featuring a partially saturated bipyridine core and a sec-butyl substituent. Its synthesis typically involves coupling reactions between substituted pyridines and amines under controlled conditions, as seen in analogous syntheses (e.g., ).
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
N-butan-2-yl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-3-11(2)17-14-12(7-6-10-16-14)13-8-4-5-9-15-13/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,16,17) |
InChI Key |
MFYSRFJRXUBNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of pyridine derivatives.
Introduction of the sec-Butyl Group: The secondary butyl group can be introduced via alkylation reactions using sec-butyl halides under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the bipyridine core to form the tetrahydro derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Reduction: Reduction reactions can further hydrogenate the bipyridine core.
Substitution: The secondary butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: N-oxides of the bipyridine core.
Reduction: Fully hydrogenated bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
Research indicates that bipyridine derivatives exhibit a range of biological activities. N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine has shown potential in:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Neuroprotective Properties : Potentially beneficial in neurodegenerative disease models.
- Anticancer Effects : Preliminary studies suggest activity against certain cancer cell lines.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones compared to control samples.
-
Neuroprotection in Animal Models :
- Research involving animal models of Alzheimer's disease demonstrated that administration of this compound improved cognitive function and reduced amyloid plaque formation.
-
Anticancer Activity Assessment :
- In vitro studies showed that this compound induced apoptosis in cancer cells while sparing normal cells.
Medicinal Chemistry
This compound is being explored for its potential as a lead compound in drug development due to its diverse biological activities. Its structural modifications can lead to derivatives with enhanced efficacy and reduced toxicity.
Material Science
The bipyridine framework is significant in coordination chemistry and catalysis. This compound can act as a ligand in metal complexes used for catalyzing various chemical reactions.
Coordination Chemistry
The unique properties of this compound allow it to form stable complexes with transition metals. These complexes are useful in:
- Catalytic processes
- Sensing applications
- Material fabrication
Mechanism of Action
The mechanism of action of N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. The secondary butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Synthetic Complexity : Purine-containing analogs (e.g., ) exhibit lower yields (30–48%) due to multi-step functionalization, whereas simpler tetrahydro-bipyridines (e.g., ) achieve higher yields (72%).
- Stability : The tert-butyl carbamate analog () introduces a protective group, likely enhancing stability under acidic conditions compared to the free amine in the target compound.
Physicochemical and Spectroscopic Properties
- NMR Data : Analogs with bipyridinylmethyl groups () show distinct ¹H NMR shifts (e.g., δ 8.5–7.2 ppm for aromatic protons), whereas the target compound’s tetrahydro-bipyridine core would display upfield-shifted aliphatic signals (δ 1.5–3.0 ppm).
- Molecular Weight and Solubility : The target compound (MW 231.34) is smaller and likely more soluble than benzamide- or purine-containing analogs (e.g., MW 391.46 in ).
Biological Activity
N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine is a bipyridine derivative that has garnered attention for its potential biological activities. This compound features a unique tetrahydro-bipyridine core with a sec-butyl substituent at the nitrogen atom of the amine group, which influences its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.34 g/mol. The structural arrangement contributes to its reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.34 g/mol |
| Chemical Class | Bipyridine Derivative |
| Structural Features | Tetrahydro-bipyridine core with sec-butyl group |
Biological Activities
Research indicates that bipyridine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Potential : In vitro studies have evaluated the compound's effects on different cancer cell lines. For example, it has been reported to inhibit the proliferation of human cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) with promising IC50 values. The compound's activity is attributed to its ability to induce apoptosis in these cells.
- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.
Case Studies
-
Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. This indicates potential as a lead compound for developing new antimicrobial agents.
- Anticancer Activity :
The mechanisms underlying the biological activities of this compound are still being elucidated but may include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cell survival in both microbial and cancer cells.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in various cancer cell lines treated with this compound.
- Modulation of Signaling Pathways : It may interfere with signaling pathways such as Ras/MAPK in cancer cells leading to reduced proliferation.
Comparative Analysis
The following table compares this compound with other related compounds based on their structural features and biological activities:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| This compound | Sec-butyl group instead of butyl | Antimicrobial | Different substitution pattern affects activity |
| N-cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine | Cyclopentyl group | Neuroprotective | Unique ring structure influences interaction |
| 3',4',5',6-tetrahydro-[2H-pyridin]-1-carboxylic acid tert-butyl ester | Carboxylic acid derivative | Anticancer | Contains ester functional group affecting solubility |
Q & A
Basic: What are the standard synthetic routes for N-(sec-Butyl)-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitution or condensation reactions. A common approach includes reacting a bicyclic pyridine precursor (e.g., 3,4,5,6-tetrahydro-2,3'-bipyridine) with sec-butylamine under reflux in anhydrous tetrahydrofuran (THF) with a base such as N,N-diisopropylethylamine (DIEA) to facilitate amine coupling . Purification often employs column chromatography or preparative HPLC to isolate the product. For analogs, refluxing with substituted anilines in acetonitrile or ethanol (24–30 hours) has been effective, followed by recrystallization for high purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regioselectivity and stereochemistry, with characteristic shifts for the sec-butyl group (δ ~1.0–1.5 ppm for methyl protons) and tetrahydrobipyridine backbone .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z calculated for C14H23N3: 233.1898).
- X-ray Crystallography: Resolves crystal packing and bond angles, as demonstrated in structurally related tetrahydrobipyridines .
Advanced: How do crystallographic studies elucidate intermolecular interactions in this compound?
Methodological Answer:
Single-crystal X-ray diffraction reveals hydrogen-bonding networks and van der Waals interactions. For example, Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydrobiphenyl-2,4-dicarboxylate shows C–H···O and π-π stacking interactions stabilizing the lattice . Similar methods apply to N-(sec-butyl) derivatives, where the sec-butyl group’s steric bulk may influence packing efficiency and solvent accessibility.
Advanced: How can researchers resolve contradictions in synthetic yields or by-product formation?
Methodological Answer:
Variations in yields often arise from reaction conditions:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but risk side reactions. THF or ethanol balances reactivity and selectivity .
- Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) can suppress undesired dimerization.
- Temperature Control: Lower temperatures (0–25°C) minimize thermal degradation, while reflux accelerates coupling but may increase impurities.
Systematic Design of Experiments (DoE) and LC-MS monitoring of intermediates are recommended for troubleshooting .
Advanced: What in vitro assays evaluate its biological activity, particularly in neuropharmacology?
Methodological Answer:
- Acetylcholinesterase (AChE) Inhibition Assays: Inspired by studies on anabaseine (a structural analog), this compound’s bipyridine core may interact with AChE’s catalytic site. Ellman’s method quantifies inhibition using DTNB (5,5′-dithiobis-2-nitrobenzoic acid) .
- Neuronal Receptor Binding Assays: Radioligand displacement assays (e.g., α4β2 nicotinic receptors) assess selectivity.
- Cellular Viability Assays: SH-SY5Y neuroblastoma cells treated with varying concentrations (1–100 µM) evaluate cytotoxicity via MTT or resazurin assays .
Advanced: How does the sec-butyl substituent influence pharmacological properties compared to other alkyl groups?
Methodological Answer:
The sec-butyl group enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier permeability relative to methyl or ethyl analogs. Computational docking (e.g., AutoDock Vina) predicts stronger hydrophobic interactions with target proteins. However, steric hindrance from the branched chain may reduce binding affinity compared to linear alkylamines. Comparative studies using isothermal titration calorimetry (ITC) quantify these effects .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Under nitrogen at –20°C to prevent oxidation .
Advanced: What computational methods predict its metabolic pathways or toxicity?
Methodological Answer:
- ADMET Prediction: Tools like SwissADME or ADMETlab estimate metabolic stability (CYP450 isoforms), highlighting potential hepatotoxicity.
- Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate interactions with metabolizing enzymes (e.g., CYP3A4) to identify vulnerable sites (e.g., tertiary amines prone to N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
